8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 8th position, a sulfonyl group attached to a 4-methylpiperazin-1-yl moiety at the 3rd position, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.
Sulfonylation: The sulfonyl group can be introduced by reacting the chromen-2-one derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the 4-Methylpiperazin-1-yl Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated chromen-2-one and 4-methylpiperazine, typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 8-hydroxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one.
Reduction: Formation of 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chroman-2-ol.
Substitution: Formation of derivatives with different nucleophiles replacing the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylpiperazin-1-yl)sulfonyl]aniline: Shares the piperazine and sulfonyl moieties but lacks the chromen-2-one core.
7-methoxy-3-phenyl-4-[(4-methylpiperazin-1-yl)propoxy]chromen-2-one: Similar chromen-2-one core with different substituents.
Uniqueness
8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-16-6-8-17(9-7-16)23(19,20)13-10-11-4-3-5-12(21-2)14(11)22-15(13)18/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUZPQFAGOCCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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